molecular formula C22H26N4O5S B2593864 4-(5-(4-(dimethylamino)phenyl)-3-(3-(methylsulfonamido)phenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid CAS No. 852141-65-2

4-(5-(4-(dimethylamino)phenyl)-3-(3-(methylsulfonamido)phenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid

Cat. No.: B2593864
CAS No.: 852141-65-2
M. Wt: 458.53
InChI Key: QDYOJICBTRNQMT-UHFFFAOYSA-N
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Description

4-(5-(4-(Dimethylamino)phenyl)-3-(3-(methylsulfonamido)phenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a complex organic molecule. Its structure comprises a mix of aromatic and heterocyclic components, which often indicates a range of potential chemical properties and applications.

Preparation Methods

Synthetic routes and reaction conditions

  • The synthesis of this compound typically involves multi-step organic reactions, starting with the formation of the dihydropyrazole ring. This may include cyclization reactions, where precursors like 1,3-diketones react with hydrazines.

  • Final steps might involve oxidation or reduction reactions to form the oxobutanoic acid moiety.

Industrial production methods

  • Industrial synthesis likely involves optimizing each step for yield and purity. Methods may include flow chemistry or automated synthesis to ensure consistency and scalability.

Chemical Reactions Analysis

Types of reactions

  • Oxidation: : The compound may undergo oxidation, particularly at the dimethylamino group, to form nitro or oxo derivatives.

  • Reduction: : The compound can be reduced, affecting both the pyrazole ring and the aromatic rings.

  • Substitution: : Both electrophilic and nucleophilic substitution reactions are possible, given the aromatic nature of the compound.

Common reagents and conditions

  • Reagents such as hydrazine, bromine, and various catalysts for cyclization.

  • Oxidizing agents like KMnO4 or CrO3 for introducing oxo groups.

  • Reducing agents like NaBH4 or LiAlH4 for reduction reactions.

Major products formed

  • Oxidation can lead to oxo derivatives.

  • Reduction can produce amine or alcohol derivatives.

  • Substitution can result in various functionalized aromatics.

Scientific Research Applications

Chemistry: : This compound is a versatile intermediate in organic synthesis, offering multiple functional groups for further reaction and modification.

Medicine: : Its pharmacophore elements suggest possible roles as an enzyme inhibitor or receptor modulator, but this would need detailed bioactivity studies.

Industry: : It could serve in material science for developing new polymers or as a catalyst in certain chemical reactions.

Mechanism of Action

  • Molecular targets: : This compound could interact with various biological macromolecules, possibly binding to enzymes or receptors due to its structural complexity.

  • Pathways involved: : Depending on its bioactivity, it could influence signal transduction pathways or enzyme inhibition mechanisms.

Comparison with Similar Compounds

  • 4-(5-(4-(dimethylamino)phenyl)-3-(3-(methylsulfonamido)phenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid: vs. 4-(4-(dimethylamino)phenyl)-3-(4-(methylsulfonamido)phenyl)-5-(methylthio)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid :

    • While both compounds share a similar scaffold, the presence of a methylthio group in the latter introduces different chemical properties, making it less polar and potentially influencing its bioactivity.

  • 4-(4-(dimethylamino)phenyl)-5-phenyl-4H-pyrazole-3-carboxylic acid

    • This simpler analog lacks the methylsulfonamido group, possibly reducing its binding affinity for certain enzymes or receptors.

  • 4-(5-phenyl-3-(3-(methylsulfonamido)phenyl)-4H-pyrazole-4-yl)-4-oxobutanoic acid

    • This variant excludes the dimethylamino group, potentially altering its solubility and electronic properties, impacting its chemical reactivity and bioavailability.

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Properties

IUPAC Name

4-[3-[4-(dimethylamino)phenyl]-5-[3-(methanesulfonamido)phenyl]-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O5S/c1-25(2)18-9-7-15(8-10-18)20-14-19(23-26(20)21(27)11-12-22(28)29)16-5-4-6-17(13-16)24-32(3,30)31/h4-10,13,20,24H,11-12,14H2,1-3H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDYOJICBTRNQMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2CC(=NN2C(=O)CCC(=O)O)C3=CC(=CC=C3)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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